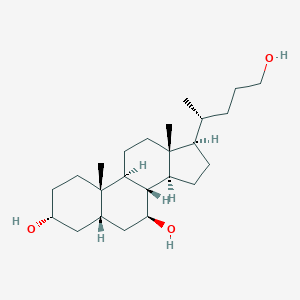

5beta-Cholane-3alpha,7beta,24-triol

Descripción general

Descripción

5beta-Cholane-3alpha,7beta,24-triol is a chemical compound with the molecular formula C24H42O3. It is a derivative of cholic acid and is often referred to as a cholic acid impurity. This compound is known for its role in the preparation of ursodeoxycholic acid scaffolds, which are used to generate novel and selective steroidal ligands for various pharmacological targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Cholane-3alpha,7beta,24-triol typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry. For instance, the hydroxylation at the 7beta position can be achieved using selective oxidizing agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions

5beta-Cholane-3alpha,7beta,24-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the hydroxyl groups, leading to different stereoisomers.

Substitution: The hydroxyl groups can be substituted with other functional groups to create new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These derivatives have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Biological Activities

5beta-Cholane-3alpha,7beta,24-triol exhibits several notable biological activities:

- Hypocholesterolemic Effects : Research indicates that this compound can lower cholesterol levels in the body by modulating bile acid transport and metabolism. This action influences lipid absorption and excretion, making it a candidate for managing cholesterol-related disorders .

- Role in Bile Acid Research : It serves as a reference standard in studies investigating bile acids and their derivatives. Its structural characteristics allow researchers to explore its interactions within metabolic pathways related to lipid metabolism.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications:

- Drug Development : As a starting point for synthesizing novel derivatives targeting conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. The steroid backbone allows for modifications that enhance biological activity .

- Quality Control in Pharmaceutical Production : It can appear as an impurity during the synthesis of ursodeoxycholic acid (UDCA), which is used to treat liver and gallbladder diseases. Monitoring its presence ensures the quality and purity of pharmaceutical products.

Comparative Analysis with Related Compounds

The following table compares this compound with other bile acids based on their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cholic Acid | Hydroxyl groups at positions 3, 7, 12 | Primary bile acid; more hydrophilic |

| Chenodeoxycholic Acid | Hydroxyl groups at positions 3 and 7 | Less polar than cholic acid |

| Deoxycholic Acid | Hydroxyl groups at positions 3 and 12 | Derived from cholic acid; more hydrophobic |

| Lithocholic Acid | Hydroxyl group at position 3 only | More lipophilic; used in detoxification processes |

| Ursodeoxycholic Acid | Hydroxyl groups at positions 3 and 7 | Used therapeutically for liver diseases |

| This compound | Hydroxyl groups at positions 3α, 7β, 24 | Unique arrangement influencing specific biological activities |

Case Studies

- Hypocholesterolemic Effect Study : A study conducted on hamsters demonstrated the hypocholesterolemic effect of derivatives of this compound. The results indicated significant reductions in serum cholesterol levels when administered over a period .

- Synthesis of Derivatives : Researchers have successfully synthesized various derivatives of this triol to explore enhanced therapeutic effects against metabolic disorders. These derivatives are being tested for efficacy in animal models of NAFLD and obesity .

Mecanismo De Acción

The mechanism of action of 5beta-Cholane-3alpha,7beta,24-triol involves its interaction with specific molecular targets and pathways. It acts as a ligand for GP-BAR1, a receptor involved in bile acid signaling. This interaction modulates various metabolic pathways, including glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders .

Comparación Con Compuestos Similares

Similar Compounds

5beta-Cholane-3alpha,6alpha,24-triol: Another hydroxylated derivative of cholic acid with different stereochemistry.

Ursodeoxycholic acid: A bile acid used in the treatment of liver diseases, structurally similar but with different hydroxylation patterns.

Uniqueness

5beta-Cholane-3alpha,7beta,24-triol is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with GP-BAR1 makes it a valuable compound for developing targeted therapies for metabolic disorders .

Actividad Biológica

5beta-Cholane-3alpha,7beta,24-triol (C24H42O3) is a steroid compound with significant biological activity, particularly in the context of cholesterol metabolism and related disorders. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H42O3

- Molecular Weight : 378.59 g/mol

- CAS Number : 23848-46-6

- Melting Point : 150°C

- Structure : The compound features a cholane backbone with three hydroxyl groups at positions 3α, 7β, and 24.

Biological Significance

This compound plays a crucial role in various biological processes, particularly in cholesterol metabolism. It is involved in the following:

- Bile Acid Synthesis : This compound is a precursor in the biosynthesis of bile acids, which are essential for lipid digestion and absorption.

- Sterol Regulation : It influences the regulation of sterol levels within cells, impacting cellular signaling pathways related to cholesterol homeostasis.

The biological activity of this compound is primarily mediated through its interaction with nuclear receptors involved in lipid metabolism:

- Liver X Receptors (LXRs) : These receptors regulate genes involved in cholesterol transport and metabolism. This compound acts as a ligand for LXRs, influencing their transcriptional activity and promoting the expression of genes that facilitate cholesterol efflux and bile acid synthesis .

Case Study 1: Cerebrotendinous Xanthomatosis (CTX)

A notable condition associated with altered metabolism of sterols is Cerebrotendinous Xanthomatosis (CTX), characterized by the accumulation of cholestanol due to mutations in the CYP27A1 gene. Research indicates that patients with CTX exhibit significantly reduced levels of 27-hydroxycholesterol (27-OHC), a metabolite derived from cholesterol that normally regulates LXR activity. The deficiency in CYP27A1 leads to increased levels of active glucocorticoids due to impaired bile acid synthesis pathways .

Case Study 2: Cholesterol Homeostasis

In vitro studies demonstrate that treatment with this compound enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), which are critical for cholesterol efflux from macrophages to HDL particles. This mechanism suggests a therapeutic potential for this compound in managing conditions like atherosclerosis by promoting reverse cholesterol transport .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C24H42O3 |

| Molecular Weight | 378.59 g/mol |

| Melting Point | 150°C |

| Biological Role | Bile acid precursor |

| Mechanism | LXR activation |

| Associated Conditions | CTX, Atherosclerosis |

Propiedades

IUPAC Name |

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALQDLKWWSXMK-ULQOMZCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130593-75-8 | |

| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.